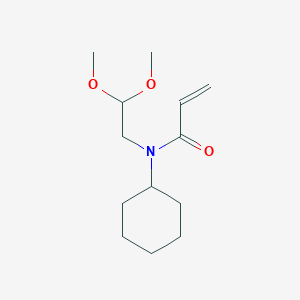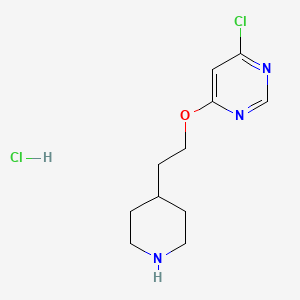
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
説明
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide (CDMA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug delivery, polymer synthesis, and material science.
科学的研究の応用
1. Thermoresponsive Non-Ionic Polymer
- Summary of Application: Poly (N,N-bis (2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . This tertiary polyacrylamide exhibits a lower critical solution temperature (LCST)–type phase transition .
- Methods of Application: A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared . Their thermoresponsive behavior in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) .
- Results or Outcomes: The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .
2. Acrylamide Metabolite Biomarker
- Summary of Application: Acrylamide is widely found in a variety of fried foods and cigarettes and is not only neurotoxic and carcinogenic, but also has many potential toxic effects . The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment .
- Methods of Application: Acrylamide is metabolized in vivo by two pathways, the first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA); the second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S- (2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S- (2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .
- Results or Outcomes: AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term, which is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .
3. Formaldehyde-Free Crosslinking Agent
- Summary of Application: N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide is used as a formaldehyde-free crosslinking agent .
- Results or Outcomes: The use of a formaldehyde-free crosslinking agent can reduce the potential for formaldehyde exposure, which is a concern due to its potential health effects .
4. Chemical Properties Study
- Summary of Application: The compound N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is studied for its chemical properties .
- Methods of Application: The methods of application typically involve laboratory analysis techniques such as spectroscopy, chromatography, and mass spectrometry to determine the compound’s properties .
- Results or Outcomes: The results of these studies can provide valuable information about the compound’s structure, reactivity, and potential uses .
5. Chemical Properties Study
- Summary of Application: The compound N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is studied for its chemical properties .
- Methods of Application: The methods of application typically involve laboratory analysis techniques such as spectroscopy, chromatography, and mass spectrometry to determine the compound’s properties .
- Results or Outcomes: The results of these studies can provide valuable information about the compound’s structure, reactivity, and potential uses .
6. Formaldehyde-Free Crosslinking Agent
Safety And Hazards
特性
IUPAC Name |
N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZETJMPWFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CCCCC1)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731299 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide | |
CAS RN |
1035229-41-4 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)